molecular formula C9H10N2O2 B13033859 3-(aminomethyl)-1H-indole-5,6-diol

3-(aminomethyl)-1H-indole-5,6-diol

Cat. No.: B13033859
M. Wt: 178.19 g/mol
InChI Key: RVRSGZPSODLTMT-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1H-indole-5,6-diol: is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features an aminomethyl group at the 3-position and hydroxyl groups at the 5 and 6 positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-(aminomethyl)-1H-indole-5,6-diol typically begins with commercially available indole derivatives.

    Stepwise Synthesis:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aminomethyl group, converting it to a primary amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-donating effects of the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of indole-quinones.

    Reduction: Formation of primary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Signal Transduction: Modulates signal transduction pathways in cells.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Incorporated into polymers and materials for enhanced properties.

    Agriculture: Utilized in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-1H-indole-5,6-diol exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction cascades.

    Interactions: Forming hydrogen bonds and hydrophobic interactions with target molecules, stabilizing or destabilizing their structures.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-1H-indole-2,5-diol: Similar structure but with hydroxyl groups at different positions.

    5-hydroxyindole-3-acetic acid: A metabolite of serotonin with a carboxyl group instead of an aminomethyl group.

    6-hydroxyindole: Lacks the aminomethyl group but has a similar hydroxylation pattern.

Uniqueness

    Functional Group Positioning: The specific positioning of the aminomethyl and hydroxyl groups in 3-(aminomethyl)-1H-indole-5,6-diol imparts unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(aminomethyl)-1H-indole-5,6-diol

InChI

InChI=1S/C9H10N2O2/c10-3-5-4-11-7-2-9(13)8(12)1-6(5)7/h1-2,4,11-13H,3,10H2

InChI Key

RVRSGZPSODLTMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC=C2CN

Origin of Product

United States

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